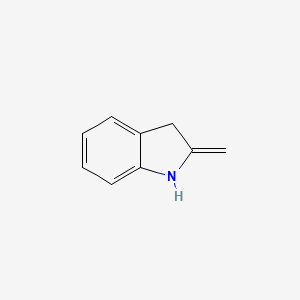

2-Methylidene-2,3-dihydro-1H-indole

Description

Properties

CAS No. |

91785-53-4 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-methylidene-1,3-dihydroindole |

InChI |

InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,10H,1,6H2 |

InChI Key |

FDVITFMRUUGIBF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Classical Reissert Indole Synthesis

The Reissert reaction, traditionally used for synthesizing indole-2-carboxylates, has been adapted for 2-methylidene derivatives. This method involves cyclization of substituted benzene precursors under acidic conditions. For example, 2-hydroxymethylindole intermediates undergo oxidative dehydrogenation using activated manganese dioxide (MnO₂) in dichloromethane. The reaction proceeds via:

- Dissolution of 2-hydroxymethylindole in dichloromethane.

- Addition of MnO₂ and stirring at room temperature for 20–30 hours.

- Filtration and purification via column chromatography.

Yields typically range from 65–80%, with scalability limited by the oxidative stability of intermediates.

Condensation of Isatin Derivatives with Cyanoacetic Acid

A high-yielding route involves Knoevenagel condensation between isatin derivatives and cyanoacetic acid. Key steps include:

- Dissolving substituted isatin in dioxane.

- Adding cyanoacetic acid and triethylamine as a base.

- Stirring at 60–80°C until precipitation occurs.

The product is purified via recrystallization or silica gel chromatography, achieving yields of 70–90%. This method is favored for its regioselectivity and compatibility with electron-withdrawing substituents on the indole ring.

Reductive Functionalization of Nitriles

Selective reduction of nitrile-containing precursors offers a versatile pathway. For instance, 3-cyano-2-oxindoles are reduced using sodium borohydride (NaBH₄) and catalytic nickel chloride (NiCl₂) in methanol:

- Reacting 3-cyano-2-oxindole with NaBH₄/NiCl₂ at 25°C.

- Quenching with acetic anhydride to stabilize the methylidene group.

Yields reach 60–75%, though competing over-reduction to amines necessitates careful stoichiometric control.

Dearomatization strategies enable direct introduction of the methylidene group. A notable method involves electrophilic fluorination of 2-methylindoles using N-fluorobenzenesulfonimide (NFSI):

- Treating 2-methylindole with NFSI in tetrahydrofuran (THF).

- Catalyzing with BBr₃ and P₂O₅ at 0°C.

- Isolating the product via crystallization.

This approach achieves 85–90% yields but requires specialized fluorinating agents.

Alkylation-Cyclization Sequences

N-alkylation of indoline precursors followed by cyclization provides a scalable route. For example:

- Reacting indoline-6-carboxylate with methyl iodide in DMF.

- Using NaH as a base at 0°C.

- Purifying via column chromatography.

Yields average 45–60%, with limitations in sterically hindered substrates.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis. A representative protocol involves:

- Coupling 2-bromoindole with methyl Grignard reagents.

- Using Pd(PPh₃)₄ as a catalyst in THF.

- Oxidizing the intermediate with DDQ to form the methylidene group.

This method offers functional group tolerance but requires inert conditions and costly catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reissert Synthesis | 65–80 | MnO₂, CH₂Cl₂, RT | Well-established protocol | Scalability issues |

| Isatin Condensation | 70–90 | Dioxane, 60–80°C | High regioselectivity | Requires electron-deficient isatins |

| Nitrile Reduction | 60–75 | NaBH₄/NiCl₂, MeOH | Functional group tolerance | Over-reduction side reactions |

| Electrophilic Substitution | 85–90 | NFSI, BBr₃, 0°C | High efficiency | Specialized reagents required |

| Alkylation-Cyclization | 45–60 | NaH, DMF, 0°C | Scalable | Low yields for bulky substrates |

| Palladium Catalysis | 50–70 | Pd(PPh₃)₄, THF, reflux | Modular synthesis | Costly catalysts, inert conditions |

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens and nitro groups are often used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .

Scientific Research Applications

2-Methylidene-2,3-dihydro-1H-indole derivatives have various applications in scientific research, including roles as chemosensors, building blocks for synthesizing complex organic molecules, and potential therapeutic agents .

Scientific Research Applications

- Synthesis of New Compounds 2,3-Dihydroindoles are used as agents in synthesizing new compounds with neuroprotective and antioxidant properties .

- Chemosensors Derivatives of 1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] can be used as chemosensors to detect cyanide with high specificity . These compounds undergo transformations to a colored ring-open form when treated with cyanide, which can be measured colorimetrically or detected by the naked eye .

- Antimicrobial Agents 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have antimicrobial properties .

- Building Blocks for Organic Molecules 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is utilized as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.

- Potential Therapeutic Agents These compounds are explored as potential lead compounds for developing new therapeutic agents targeting specific diseases, including antimicrobial, anticancer, and anti-inflammatory properties.

- Advanced Materials 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is used in producing advanced materials like polymers and coatings because of its unique chemical properties.

Synthesis Procedures

- Cyano(2-oxoindolin-3-ylidene)acetic Acids Synthesis Dissolve isatin 1 in warm anhydrous dioxane, then add a mixture of cyanoacetic acid and triethylamine in dioxane. Stir the reaction mixture vigorously for 4–5 hours, then terminate the reaction by adding concentrated hydrochloric acid. Store the reaction mixture at room temperature for 1–5 days until a precipitate is obtained. Filter the precipitate and wash it with cold water .

- (2-oxoindolin-3-ylidene)acetonitriles Synthesis Heat compound 2 in pyridine using a water bath for 2 hours. Then, cool the reaction mixture and add acetic acid. Collect the precipitate, wash with cold water, and dry .

- 1,2,3,3,7-Pentamethyl-3H-indolium iodide (5 d) Synthesis Mix 2,3,3,7-Tetramethyl-3H-indole with iodomethane and heat at reflux for 24 hours. Isolate the resultant crystalline material by filtration and recrystallize from EtOH .

Case Studies and Research Findings

- Anticancer Activity Indole derivatives, particularly those with N-alkoxy substitutions, have shown potential as experimental therapeutics for breast cancer . N-alkoxy I3C derivatives demonstrated increased efficacy in growth and cell cycle arrest of indole-treated human breast cancer cells .

- Antimicrobial and Anti-inflammatory Properties Marine products containing brominated indolic rings, such as 5,6-dibromotryptamine, have shown anti-cancer, antimicrobial, and anti-inflammatory properties .

- Cytoprotective Effects Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions . A chlorine-containing indole-imidazole showed antifungal properties against specific strains, while the derivatives displayed potent antibacterial activity .

Mechanism of Action

The mechanism of action of 2-Methylidene-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 2-methylidene-2,3-dihydro-1H-indole with structurally related dihydroindoles and isoindoles:

Reactivity and Functionalization

- 2-Methylidene-2,3-dihydro-1H-indole : The methylidene group undergoes nucleophilic additions, enabling the synthesis of spirocyclic compounds (e.g., spiro[chromene-2,2'-indoles]) for chemosensor design .

- Indoline Derivatives: Substitution at the 5-position (e.g., amine or pyridinyl groups) enhances biological activity, as seen in CYP enzyme inhibitors (). For example, 1-(2-methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole exhibits inhibitory effects on steroidogenic enzymes .

- Isoindoles : Derivatives like 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindole show acute oral toxicity (H302) and require careful handling (), contrasting with the relatively lower hazard profile of 2-methylidene analogs .

Spectral and Physical Data

- 13C-NMR Shifts: 2-Methylidene-2,3-dihydro-1H-indole derivatives exhibit characteristic peaks at δ 102–109 ppm (C-3/C-7) and δ 133–147 ppm (substituent-dependent shifts) . Nitro-substituted analogs show downfield shifts (e.g., δ 147.14 ppm for C-NO₂), while amino-substituted derivatives display δ 144.88 ppm (C-NH₂) .

- HRMS Data: Accurate mass for nitro derivatives: m/z 253.0979 (C₁₅H₁₃N₂O₂) . Amino derivatives: m/z 223.1225 (C₁₅H₁₅N₂) .

Q & A

Q. What are the common synthetic routes for preparing 2-Methylidene-2,3-dihydro-1H-indole derivatives?

Methodological Answer: A widely used approach involves reductive alkylation or selective functionalization of indole precursors. For example, sodium tetrahydroborate (NaBH₄) in acetic acid can reduce tert-butyl indole derivatives to yield 2,3-dihydro-1H-indole intermediates . Another method employs nitration under controlled conditions (e.g., KNO₃ in H₂SO₄ at 0°C) to introduce nitro groups while preserving the dihydroindole core . Multi-step protocols often require purification via column chromatography and validation by spectroscopic techniques (e.g., NMR, HPLC).

Q. What safety protocols are critical when handling 2,3-dihydro-1H-indole derivatives?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S, NOₓ) .

- Waste Disposal : Segregate halogenated or nitro-containing waste for professional hazardous waste treatment .

- Emergency Response : For spills, neutralize acids/bases first, then adsorb with inert materials (e.g., vermiculite) .

Q. How is the molecular structure of 2,3-dihydro-1H-indole derivatives validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXL software refines crystallographic data to determine bond lengths, angles, and torsion angles . Hydrogen bonding networks and dihedral angles (e.g., 88° between sulfonyl phenyl and indole rings) are analyzed using tools like Mercury or ORTEP-3 . Data collection typically involves CuKα radiation (λ = 1.54178 Å) with absorption corrections applied via SADABS .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disorder?

Methodological Answer:

- Twin Refinement : For inversion twins (e.g., compound II in ), refine using the BASF parameter in SHELXL to account for twin domains .

- Disorder Modeling : Split atomic positions and apply restraints (e.g., SIMU, DELU) to thermal parameters. Validate with residual density maps (<0.5 eÅ⁻³) .

- Validation Tools : Use checkCIF/PLATON to identify symmetry mismatches or over-constrained geometries .

Q. What strategies optimize reaction yields for dihydroindole derivatives under varying conditions?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings systematically. For example, Pd/C hydrogenation in dichloromethane at 0°C achieved 99% yield for a nitro-reduction step .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers).

- Scale-Up Considerations : Maintain low concentrations (<0.1 M) to minimize dimerization side reactions .

Q. How do intermolecular interactions influence the crystal packing of sulfonylated dihydroindole derivatives?

Methodological Answer:

- Hydrogen Bond Analysis : Identify C-H⋯O/S interactions (e.g., R₂²(12) motifs in compound II) using Mercury .

- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å). For example, nitrobenzoyl-substituted derivatives exhibit offset stacking due to steric hindrance .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O⋯H vs. S⋯H interactions) via CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.